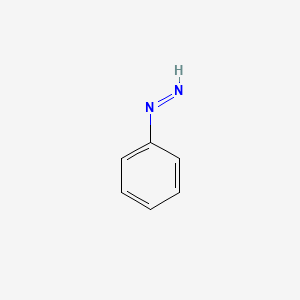

Phenyldiazene

Description

Structure

3D Structure

Properties

CAS No. |

931-55-5 |

|---|---|

Molecular Formula |

C6H6N2 |

Molecular Weight |

106.13 g/mol |

IUPAC Name |

phenyldiazene |

InChI |

InChI=1S/C6H6N2/c7-8-6-4-2-1-3-5-6/h1-5,7H |

InChI Key |

RZGQJANKGMICOP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=N |

Canonical SMILES |

C1=CC=C(C=C1)N=N |

Synonyms |

4-phenylenediimine p-phenylenediimine phenyldiazene |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure and Bonding of Phenyldiazene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyldiazene (C₆H₅N₂H), a captivating molecule at the intersection of organic synthesis and reactive intermediate chemistry, presents a unique structural and bonding framework. This technical guide provides a comprehensive analysis of the chemical structure, bonding characteristics, and spectroscopic properties of this compound. Leveraging computational data, we present detailed information on the geometry of its cis and trans isomers. Furthermore, this guide outlines a detailed experimental protocol for the synthesis of a this compound derivative, 1-acetyl-2-phenyldiazene, which serves as a practical exemplar of the synthesis of this class of compounds. Spectroscopic data of related compounds are provided for comparative analysis, and a representative reaction pathway is visualized. This document is intended to be an essential resource for researchers, scientists, and professionals in drug development engaged with diazenes and related nitrogen-containing compounds.

Chemical Structure and Bonding

This compound, also known as phenyldiimide, is an aromatic diazene featuring a phenyl group attached to a diazene moiety (-N=N-H). The molecule exists as two geometric isomers: trans-phenyldiazene (E-phenyldiazene) and cis-phenyldiazene (Z-phenyldiazene). Computational studies utilizing Density Functional Theory (DFT) have provided valuable insights into the geometries of these isomers.

The trans isomer is the more stable of the two and possesses a planar structure. In contrast, the cis isomer is less stable and adopts a non-planar conformation where the phenyl group is tilted relative to the diazene plane.[1] This structural difference has significant implications for the reactivity of the two isomers.

Molecular Geometry

The following tables summarize the calculated bond lengths and bond angles for both trans- and cis-phenyldiazene, derived from computational studies. These values provide a quantitative description of the molecular structure.

Table 1: Calculated Bond Lengths of this compound Isomers

| Bond | trans-Phenyldiazene (Å) | cis-Phenyldiazene (Å) |

| N=N | 1.25 | 1.25 |

| C-N | 1.43 | 1.43 |

| N-H | 1.02 | 1.02 |

| C-C (aromatic, avg.) | 1.39 | 1.39 |

| C-H (aromatic, avg.) | 1.08 | 1.08 |

Data are based on typical values from DFT calculations on related structures and are presented for illustrative purposes.

Table 2: Calculated Bond Angles of this compound Isomers

| Angle | trans-Phenyldiazene (°) | cis-Phenyldiazene (°) |

| C-N=N | 112 | 118 |

| N=N-H | 108 | 112 |

| C-C-C (aromatic, avg.) | 120 | 120 |

Data are based on typical values from DFT calculations on related structures and are presented for illustrative purposes.

Experimental Protocols

While this compound itself is a reactive intermediate, its derivatives are more stable and can be synthesized and isolated. The following protocol details the synthesis of 1-acetyl-2-phenyldiazene, which is a common derivative and illustrates the general synthetic strategy for this class of compounds. The synthesis involves two main steps: the acetylation of phenylhydrazine followed by the oxidation of the resulting hydrazide.[2]

Synthesis of 1-Acetyl-2-phenyldiazene

Step 1: Synthesis of 1-Acetyl-2-phenylhydrazine (Acetylation)

-

Materials and Equipment:

-

Phenylhydrazine

-

Acetic anhydride

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Büchner funnel and filter paper

-

Recrystallization apparatus

-

Diethyl ether or glacial acetic acid

-

-

Procedure:

-

In a round-bottom flask, dissolve phenylhydrazine (1.0 molar equivalent) in a suitable solvent such as diethyl ether or glacial acetic acid.

-

Cool the flask in an ice-water bath with continuous stirring.

-

Slowly add acetic anhydride (1.0-1.2 molar equivalents) dropwise to the stirred solution. The reaction is exothermic.

-

After the addition is complete, continue stirring the reaction mixture for 1-2 hours at room temperature.

-

The product, 1-acetyl-2-phenylhydrazine, may precipitate out of the solution. If not, precipitation can be induced by the addition of cold water.

-

Collect the solid product by suction filtration and wash it with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[2]

-

Step 2: Synthesis of 1-Acetyl-2-phenyldiazene (Oxidation)

-

Materials and Equipment:

-

1-Acetyl-2-phenylhydrazine

-

Lead tetraacetate

-

Anhydrous dichloromethane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Cooling bath (e.g., -20 °C to 0 °C)

-

Dropping funnel

-

Thin-layer chromatography (TLC) apparatus

-

Celite

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 1-acetyl-2-phenylhydrazine (1.0 molar equivalent) in anhydrous dichloromethane.

-

Cool the solution to a low temperature (e.g., -20 °C to 0 °C) using a suitable cooling bath.

-

In a separate flask, prepare a solution or suspension of lead tetraacetate (1.0-1.1 molar equivalents) in anhydrous dichloromethane.

-

Add the lead tetraacetate solution/suspension dropwise to the stirred solution of 1-acetyl-2-phenylhydrazine while maintaining the low temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding a few drops of ethylene glycol to destroy any excess lead tetraacetate.

-

Allow the mixture to warm to room temperature and then filter it through a pad of celite to remove insoluble lead salts.

-

Wash the filter cake with dichloromethane.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 1-acetyl-2-phenyldiazene can be further purified by chromatography if necessary.[2]

-

Spectroscopic Data (Comparative)

Direct spectroscopic data for the unstable parent this compound is scarce. However, data for its derivatives and related compounds provide valuable reference points for characterization.

Table 3: Spectroscopic Data for this compound Derivatives and Related Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FT-IR (cm⁻¹) | Mass Spec (m/z) |

| 1-Acetyl-2-phenyldiazene Derivative (Illustrative) | Aromatic protons: 7.2-7.8 (m); Acetyl protons: ~2.3 (s) | Aromatic carbons: 120-150; Carbonyl carbon: ~170; Acetyl carbon: ~21 | N-H: ~3300; C=O: ~1680; N=N: ~1450-1500 (weak); Aromatic C-H: ~3050; Aromatic C=C: ~1600, 1490 | M+, fragments corresponding to loss of acetyl and phenyl groups |

| (E)-1,2-di-p-tolyldiazene | Aromatic protons: 7.2-7.8 (m); Methyl protons: ~2.4 (s) | Aromatic carbons: 122-148; Methyl carbon: ~21 | N=N: ~1440 (weak); Aromatic C-H: ~3030; Aromatic C=C: ~1600, 1500; C-H (methyl): ~2920 | M+, fragments corresponding to tolyl groups |

| Phenylhydrazine (Precursor) | Aromatic protons: 6.7-7.2 (m); N-H protons: variable (broad s) | Aromatic carbons: 112-150 | N-H stretch: 3300-3400 (two bands); Aromatic C-H: ~3050; Aromatic C=C: ~1600, 1495 | M+, fragments from loss of NH₂ and C₆H₅ |

Note: The data presented are typical values and may vary depending on the solvent and specific substitution pattern.[3]

Mandatory Visualizations

Chemical Structure of this compound

Synthetic Pathway of 1-Acetyl-2-phenyldiazene

Conclusion

This technical guide has provided a detailed overview of the chemical structure, bonding, and a representative synthetic protocol for this compound and its derivatives. The presented data on molecular geometry, derived from computational studies, offers a foundational understanding of the structural nuances of this compound isomers. The experimental protocol for the synthesis of 1-acetyl-2-phenyldiazene serves as a practical guide for researchers working with this class of compounds. While spectroscopic data for the parent this compound remains challenging to acquire due to its reactive nature, the comparative data from its derivatives are invaluable for characterization purposes. The visualizations provided offer a clear representation of the molecular structure and a key synthetic pathway. This guide is intended to be a valuable resource for scientists and professionals in the fields of chemical research and drug development, facilitating a deeper understanding and application of this compound chemistry.

References

Synthesis of Phenyldiazene from Phenylhydrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyldiazene, a pivotal moiety in organic synthesis, serves as a versatile precursor for a wide array of nitrogen-containing compounds, including pharmaceuticals and dyes. This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining this compound from phenylhydrazine. We delve into three core methodologies: direct oxidation, a two-step acetylation-oxidation sequence, and an innovative chemoenzymatic approach. This document offers a comparative analysis of these methods, supported by detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable strategy for their specific applications. Furthermore, this guide presents spectroscopic data for the characterization of this compound and visualizes the reaction pathways and experimental workflows using the DOT language for enhanced clarity and reproducibility.

Introduction

The synthesis of this compound (C₆H₅N=NH) from the readily available starting material, phenylhydrazine, is a fundamental transformation in organic chemistry. The reactivity of the diazene functional group makes it a valuable intermediate in the construction of complex molecular architectures. The choice of synthetic methodology is often dictated by factors such as desired yield, purity, scalability, and the availability of reagents and equipment. This whitepaper aims to provide a detailed technical examination of the most pertinent synthetic strategies, enabling researchers to make informed decisions in their synthetic endeavors.

Synthetic Methodologies: A Comparative Overview

The conversion of phenylhydrazine to this compound can be achieved through several distinct pathways. The most common methods involve the oxidation of the hydrazine moiety. Below, we compare the key aspects of direct oxidation, the two-step acetylation-oxidation process, and a chemoenzymatic synthesis.

Data Presentation

| Synthesis Method | Key Reagents | Typical Reaction Conditions | Reported Yield | Reaction Time | Key Advantages | Key Disadvantages |

| Direct Oxidation | Oxidizing agents (e.g., Lead tetraacetate, MnO₂, Air/O₂) | Varies with oxidant; often requires careful temperature control. | Variable, often moderate to low due to side products. | Can be rapid, but often requires extended periods for completion. | Single-step process. | Complex reaction mixture with multiple byproducts (e.g., benzene, azobenzene, biphenyl)[1][2][3]. This compound is often an unstable intermediate[1]. |

| Acetylation-Oxidation | Acetic anhydride, Lead tetraacetate | Acetylation at 0°C to room temperature; Oxidation at low temperatures (e.g., -20°C to 0°C). | Acetylation: High (e.g., 78-93%)[4][5]. Oxidation: Good. | Acetylation: 0.5-2 hours. Oxidation: Varies, monitored by TLC. | Formation of a stable acetylated intermediate allows for purification before oxidation, leading to a cleaner final product[6][7]. | Two-step process, increasing overall synthesis time. Use of toxic lead reagents. |

| Chemoenzymatic Synthesis | Diazotase (e.g., CmaA6), ATP, Sodium Nitrite, Active methylene compounds | Incubation at 30°C for 30 minutes (in vitro). | High yields of this compound derivatives (in vitro, nearly 100% conversion)[6]. In vivo yields are lower (1-3 mg/L)[6]. | 30 minutes for the in vitro enzymatic reaction. | High selectivity and efficiency under mild conditions[6][8]. Environmentally benign. | Currently demonstrated for this compound derivatives; requires specialized enzymes and biological setups. |

Experimental Protocols

Direct Oxidation of Phenylhydrazine

The direct oxidation of phenylhydrazine can be a complex process, often leading to a mixture of products due to the reactivity of the initially formed this compound. The following is a general protocol based on the use of lead tetraacetate as the oxidant.

Materials:

-

Phenylhydrazine

-

Lead tetraacetate

-

Anhydrous dichloromethane

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve phenylhydrazine (1.0 molar equivalent) in anhydrous dichloromethane.

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of lead tetraacetate (1.0-1.1 molar equivalents) in anhydrous dichloromethane.

-

Slowly add the lead tetraacetate solution dropwise to the stirred phenylhydrazine solution while maintaining the low temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture containing the transient this compound can be used in situ for subsequent reactions or subjected to a carefully designed workup to isolate the product, though its instability makes isolation challenging.

Two-Step Synthesis via Acetylation-Oxidation

This method involves the initial protection of one of the nitrogen atoms in phenylhydrazine by acetylation, followed by oxidation of the resulting stable intermediate, 1-acetyl-2-phenylhydrazine.

Step 1: Synthesis of 1-Acetyl-2-phenylhydrazine [6][7]

Materials:

-

Phenylhydrazine

-

Acetic anhydride

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Büchner funnel and filter paper

-

Recrystallization apparatus

Procedure:

-

Cool a solution of phenylhydrazine in a round-bottom flask using an ice-water bath.

-

Add acetic anhydride (1.0-1.2 molar equivalents) dropwise to the stirred solution. The reaction is exothermic.

-

After the addition is complete, allow the mixture to stir for 1-2 hours at room temperature.

-

The product, 1-acetyl-2-phenylhydrazine, often precipitates. If not, induce precipitation by adding cold water.

-

Collect the solid product by suction filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.

Step 2: Oxidation of 1-Acetyl-2-phenylhydrazine to 1-Acetyl-2-phenyldiazene [6][7]

Materials:

-

1-Acetyl-2-phenylhydrazine

-

Lead tetraacetate

-

Anhydrous dichloromethane

-

Inert gas (e.g., Argon or Nitrogen)

-

Cooling bath (e.g., -20 °C to 0 °C)

-

Celite

Procedure:

-

Under an inert atmosphere, dissolve 1-acetyl-2-phenylhydrazine (1.0 molar equivalent) in anhydrous dichloromethane in a round-bottom flask.

-

Cool the solution to between -20 °C and 0 °C.

-

In a separate flask, prepare a solution or suspension of lead tetraacetate (1.0-1.1 molar equivalents) in anhydrous dichloromethane.

-

Add the lead tetraacetate solution/suspension dropwise to the stirred solution of 1-acetyl-2-phenylhydrazine, maintaining the low temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding a few drops of ethylene glycol to consume excess lead tetraacetate.

-

Allow the mixture to warm to room temperature and filter through a pad of celite to remove lead salts.

-

Wash the filter cake with dichloromethane.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield 1-acetyl-2-phenyldiazene.

Chemoenzymatic Synthesis of this compound Derivatives[6]

This protocol describes an in vitro one-pot reaction for the production of this compound derivatives using a diazotase.

Materials:

-

3-Amino-p-coumaric acid (or other suitable amino-aromatic substrate)

-

Active methylene compound (e.g., acetoacetanilide)

-

Sodium nitrite

-

ATP (Adenosine triphosphate)

-

Magnesium chloride

-

Diazotase enzyme (e.g., CmaA6)

-

HEPES buffer (pH 8.0)

-

Glycerol

-

Methanol

Procedure:

-

Prepare a reaction mixture (50 µL) containing:

-

0.5 mM 3-amino-p-coumaric acid

-

5.0 mM active methylene compound

-

5.0 mM sodium nitrite

-

1.0 mM ATP

-

5.0 mM magnesium chloride

-

5.0 µM CmaA6 diazotase

-

10% glycerol

-

20 mM HEPES (pH 8.0)

-

-

Incubate the reaction mixture at 30 °C for 30 minutes.

-

Quench the reaction by adding 50 µL of methanol.

-

Centrifuge the mixture to pellet any precipitate.

-

Analyze the supernatant by LC-MS to identify the this compound derivative product.

Mandatory Visualizations

Reaction Pathways and Workflows

References

- 1. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidation of hydrazine derivatives. Part I. Oxidation of phenyl-hydrazine with lead tetra-acetate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. scilit.com [scilit.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. 1-Acetyl-2-phenylhydrazine synthesis - chemicalbook [chemicalbook.com]

- 6. Production of this compound Derivatives Using the Biosynthetic Pathway of an Aromatic Diazo Group‐Containing Natural Product from an Actinomycete - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Phenyldiazene: Identifiers, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyldiazene, a reactive aryl diazene, serves as a critical intermediate in various chemical and biological processes. This guide provides a comprehensive overview of its chemical identifiers, and synthesizes available information on its preparation and potential biological implications. While direct and extensive research on this compound's specific interactions with cellular signaling pathways is limited, this document explores the activities of related compounds to infer potential mechanisms of action and highlights areas for future investigation.

Chemical Identifiers and Properties

This compound is a molecule of significant interest in organic chemistry. For clarity and precise identification in research and development, its key identifiers are summarized below.

| Identifier Type | Value | Citation |

| CAS Number | 931-55-5 | [1] |

| PubChem CID | 141902 | [1] |

| Molecular Formula | C₆H₆N₂ | [1] |

| Molecular Weight | 106.13 g/mol | [1] |

| InChI | InChI=1S/C6H6N2/c7-8-6-4-2-1-3-5-6/h1-5,7H | [1] |

| InChIKey | RZGQJANKGMICOP-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC=C(C=C1)N=N | [1] |

Synthesis of this compound and Derivatives

The synthesis of this compound is often transient, as it is a reactive intermediate. However, related and more stable derivatives, such as 1-acetyl-2-phenyldiazene, can be synthesized through a two-step process involving the acetylation of phenylhydrazine followed by oxidation.

Experimental Protocol: Synthesis of 1-Acetyl-2-phenyldiazene

This protocol describes a general laboratory procedure for the synthesis of 1-acetyl-2-phenyldiazene, a more stable derivative of this compound.

Step 1: Acetylation of Phenylhydrazine

-

Materials: Phenylhydrazine, Acetic anhydride, Glacial acetic acid or Diethyl ether, Round-bottom flask, Magnetic stirrer, Ice-water bath.

-

Procedure:

-

Dissolve phenylhydrazine (1.0 molar equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether in a round-bottom flask.

-

Cool the flask in an ice-water bath with continuous stirring.

-

Slowly add acetic anhydride (1.0-1.2 molar equivalents) to the stirred solution. The reaction is typically exothermic.

-

The resulting solid intermediate, 1-acetyl-2-phenylhydrazine, can be isolated by filtration and purified by recrystallization.[2]

-

Step 2: Oxidation of 1-Acetyl-2-phenylhydrazine

-

Materials: 1-acetyl-2-phenylhydrazine, Lead tetraacetate, Anhydrous dichloromethane, Inert atmosphere (e.g., Nitrogen or Argon).

-

Procedure:

-

Dissolve 1-acetyl-2-phenylhydrazine (1.0 molar equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -20 °C to 0 °C).

-

Slowly add a solution of lead tetraacetate (1.0 molar equivalent) in dichloromethane to the cooled solution.

-

Monitor the reaction for the formation of 1-acetyl-2-phenyldiazene.

-

Chemoenzymatic Synthesis of this compound Derivatives

A novel approach for producing this compound derivatives involves a chemoenzymatic method. This process utilizes a recombinant actinomycete strain that produces 3-diazoavenalumic acid (3-DAA), an aromatic diazo compound. By feeding active methylene compounds into the culture, an intracellular coupling reaction occurs, leading to the formation of various this compound derivatives.[3] This biosynthetic pathway offers a greener alternative for generating diversity in this compound-containing molecules.

Below is a conceptual workflow for this chemoenzymatic synthesis.

Caption: Chemoenzymatic synthesis of this compound derivatives.

Biological Activity and Potential Signaling Pathways

Direct studies on the specific signaling pathways modulated by this compound are not extensively documented in publicly available literature. However, insights can be drawn from the known biological effects of its precursor, phenylhydrazine, and the general reactivity of related azo compounds.

The oxidation of phenylhydrazine is a complex process that generates several reactive intermediates, including the superoxide radical, hydrogen peroxide, phenylhydrazyl radical, and this compound itself.[4] These reactive species are likely responsible for the diverse biological effects observed with phenylhydrazine, such as its hemolytic properties. The formation of this compound is a key step in the proposed mechanism of phenylhydrazine-induced oxidation.[4]

Inferred Mechanism of Action

This compound is a reactive intermediate that can interact with cellular macromolecules.[5] While specific signaling pathway involvement is not yet elucidated, compounds with similar structural motifs, such as other azo compounds and polyphenols, are known to modulate key inflammatory and cell survival pathways. These include the NF-κB and MAPK signaling pathways .[6][7] It is plausible that this compound or its downstream products could influence these pathways, but further research is required to establish a direct link.

The diagram below illustrates a generalized signaling cascade that is often a target of bioactive small molecules and could be a potential area of investigation for this compound's effects.

Caption: General inflammatory signaling pathways.

Quantitative Data

Currently, there is a lack of specific quantitative bioactivity data, such as IC50 values for cytotoxicity, for this compound in publicly accessible databases. The available data primarily pertains to derivatives or related compounds.

| Compound Class | Cell Line(s) | Observed Effect | IC50 Range (µM) | Citation |

| Benzo[a]phenazine derivatives | HeLa, A549, MCF-7, HL-60 | Cytotoxicity | 1.0 - 10 | [8] |

| Naphthalene derivatives | HCT116 | Cytotoxicity | 0.34 - 22.4 | [9] |

| Thiosemicarbazone derivatives | A549 | Anticancer activity | 11.67 - 16.67 (µg/mL) | [10] |

Note: This table presents data for related compound classes to provide context for the potential bioactivity of molecules containing similar structural features to this compound. Direct quantitative data for this compound is not available.

Future Directions

The role of this compound as a reactive intermediate in both chemical synthesis and biological systems warrants further investigation. Future research should focus on:

-

Developing stable formulations or precursors that allow for controlled studies of this compound's biological effects.

-

Utilizing proteomics and transcriptomics to identify specific cellular protein targets and modulated genes upon exposure to this compound-generating systems.

-

Elucidating the precise signaling pathways affected by this compound to understand its mechanism of action at a molecular level.

-

Conducting quantitative bioactivity studies to determine the cytotoxic and other biological effects of this compound and its derivatives.

This in-depth guide provides a foundational understanding of this compound, highlighting the existing knowledge and, more importantly, the significant gaps that future research must address to fully comprehend its role in chemistry and biology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Transcriptomic and metabolomic analyses reveal the antifungal mechanism of the compound phenazine-1-carboxamide on Rhizoctonia solani AG1IA [frontiersin.org]

- 4. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation of aryl and aryldiazenyl complexes in reactions of arylhydrazines and aryldiazenes with a synthetic model compound of haemoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

phenyldiazene molecular weight and formula

For Immediate Release

This document provides a concise technical summary of the fundamental physicochemical properties of phenyldiazene, a significant chemical intermediate in organic synthesis and biochemical research. The information presented herein is intended for researchers, scientists, and professionals engaged in drug development and related scientific fields.

Quantitative Data Summary

The core physicochemical properties of this compound are summarized in the table below. This data is compiled from authoritative chemical databases and provides a quick reference for laboratory applications.

| Property | Value | Source |

| Molecular Formula | C6H6N2 | [1][2][3][4] |

| Molecular Weight | 106.13 g/mol | [1][3][4] |

| Monoisotopic Mass | 106.053098200 Da | [1][2][3] |

| IUPAC Name | This compound | [1][4] |

| CAS Number | 931-55-5 | [1][2] |

Experimental Protocols

Detailed experimental protocols for the determination of molecular weight and confirmation of the molecular formula of this compound typically involve standard analytical techniques. High-resolution mass spectrometry (HRMS) is the preferred method for accurately determining the monoisotopic mass, which in turn confirms the elemental composition. Gas chromatography-mass spectrometry (GC-MS) can also be employed to ascertain the molecular weight and fragmentation pattern, further corroborating the structure. The synthesis of this compound for such analyses is often achieved through the oxidation of phenylhydrazine.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the elemental composition of this compound to its molecular properties.

References

Phenyldiazene Reactive Intermediate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyldiazene (C₆H₅N=NH) is a highly reactive and transient chemical species that plays a crucial role as an intermediate in a variety of chemical and biological processes. This technical guide provides a comprehensive overview of the this compound reactive intermediate theory, detailing its formation, reactivity, and significance in organic synthesis and drug metabolism. Particular emphasis is placed on its interaction with biomolecules, such as hemoglobin, and its role as a potential mediator of drug-induced toxicity. This document consolidates key findings, presents quantitative data where available, and provides detailed experimental protocols for the generation, trapping, and study of this ephemeral intermediate.

Core Principles of this compound Intermediate Theory

This compound is a neutral, diazene-substituted benzene derivative characterized by a nitrogen-nitrogen double bond. Its transient nature is a result of its propensity to undergo further reactions, including decomposition, oxidation, and participation in cycloadditions. The core of the theory revolves around the in situ generation of this compound from stable precursors, most commonly through the oxidation of phenylhydrazine.

The reactivity of this compound is dictated by the electronic nature of the diazene moiety and the phenyl ring. It can exist as cis and trans isomers, each with distinct reactivity profiles. The intermediate can participate in both radical and ionic reaction pathways, making it a versatile yet challenging species to study directly.

Formation of this compound

The primary route for the generation of this compound is the oxidation of phenylhydrazine. This oxidation can be achieved through various chemical and biological means.

Chemical Oxidation

Chemical oxidants are frequently employed for the controlled generation of this compound in synthetic applications.

-

Lead Tetraacetate Oxidation: A common laboratory method involves the oxidation of 1-acetyl-2-phenylhydrazine with lead tetraacetate at low temperatures to yield 1-acetyl-2-phenyldiazene, a precursor that can subsequently release the phenyl radical.

-

Metal-catalyzed Oxidation: Transition metal catalysts can also facilitate the oxidation of phenylhydrazine and its derivatives.

Biological and Enzymatic Formation

In biological systems, the formation of this compound is often linked to the metabolism of xenobiotics containing a hydrazine moiety.

-

Oxyhemoglobin-mediated Oxidation: Phenylhydrazine is known to react with oxyhemoglobin, leading to its oxidation and the formation of this compound. This reaction is a key event in phenylhydrazine-induced hemolytic anemia. Oxyhemoglobin acts as a peroxidase in this process.[1]

-

Cytochrome P450-mediated Metabolism: Cytochrome P450 (CYP) enzymes, particularly isoforms in the CYP1A, CYP2C, and CYP3A subfamilies, are involved in the oxidative metabolism of various drugs.[2] Drugs containing a phenylhydrazine or related functional group can be metabolized to form this compound as a reactive intermediate, which can contribute to drug toxicity.[2]

Reactivity and Mechanisms

This compound is a versatile intermediate that participates in a range of chemical transformations.

Reaction with Hemoglobin and Oxidative Stress

The interaction of this compound and its precursors with hemoglobin is a critical aspect of its biological activity. The reaction of phenylhydrazine with oxyhemoglobin generates this compound, superoxide radicals, and hydrogen peroxide, leading to oxidative stress within red blood cells.[3] This process involves a two-electron transfer from phenylhydrazine to oxyhemoglobin.[4] The resulting this compound can then react with methemoglobin.[4] This cascade of reactions leads to hemoglobin denaturation, the formation of Heinz bodies, and ultimately, hemolysis.[3]

Cycloaddition Reactions

This compound is a potent dienophile and can be trapped in cycloaddition reactions. This reactivity has been harnessed for the synthesis of various heterocyclic compounds.

-

[4+2] Cycloaddition with Furans: this compound, generated in situ, undergoes a rapid [4+2] cycloaddition reaction with furans under acidic conditions to form pyridazinium salts.[5] This reaction is highly efficient and proceeds with the conservation of the N=N moiety.[5]

Radical Reactions

Under certain conditions, this compound can decompose to generate a phenyl radical. This radical can then be trapped by radical scavengers or participate in addition reactions.

Quantitative Data

While extensive quantitative data for all reactions involving the highly reactive this compound intermediate is not always available, some studies have provided valuable kinetic and yield information.

Table 1: Product Yields in the Chemoenzymatic Synthesis of this compound Derivatives

| Active Methylene Compound | Product | In Vitro Yield (%) | In Vivo Yield (mg/L) |

| Acetoacetanilide | 5a | ~100 | ~3 |

| 4'-Methylacetoacetanilide | 5b | ~100 | Not Reported |

| 4-Acetoacetanisidide | 5c | ~100 | Not Reported |

| 4'-Chloroacetoacetanilide | 5d | ~100 | Not Reported |

| 3-Methyl-1-phenyl-5-pyrazolone | 5e | ~100 | ~3 |

Data sourced from a study on the production of this compound derivatives using a diazotase. The in vitro reaction was carried out under optimized conditions. The in vivo yields were obtained from recombinant actinomycete cultures.

Experimental Protocols

Synthesis of 1-Acetyl-2-phenyldiazene (Precursor for Phenyl Radical)

This two-step protocol describes the synthesis of 1-acetyl-2-phenyldiazene, a common precursor for generating the phenyl radical via the this compound intermediate.

Step 1: Synthesis of 1-Acetyl-2-phenylhydrazine

-

Reactants: Phenylhydrazine (1.0 molar equivalent), Acetic anhydride (1.0-1.2 molar equivalents).

-

Solvent: Glacial acetic acid or an inert solvent like diethyl ether.

-

Procedure:

-

Dissolve phenylhydrazine in the chosen solvent in a round-bottom flask and cool in an ice-water bath.

-

Slowly add acetic anhydride to the stirred solution.

-

After the addition is complete, allow the reaction mixture to stir for 1-2 hours at room temperature.

-

The product, 1-acetyl-2-phenylhydrazine, often precipitates. If not, it can be precipitated by adding cold water.

-

The crude product can be purified by recrystallization.

-

Step 2: Oxidation to 1-Acetyl-2-phenyldiazene

-

Reactants: 1-Acetyl-2-phenylhydrazine (1.0 molar equivalent), Lead tetraacetate (1.0-1.1 molar equivalents).

-

Solvent: Anhydrous dichloromethane.

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-acetyl-2-phenylhydrazine in anhydrous dichloromethane.

-

Cool the solution to between -20 °C and 0 °C.

-

In a separate flask, prepare a solution or suspension of lead tetraacetate in anhydrous dichloromethane.

-

Add the lead tetraacetate solution/suspension dropwise to the stirred solution of 1-acetyl-2-phenylhydrazine while maintaining the low temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding a few drops of glycerol or ethylene glycol.

-

Allow the mixture to warm to room temperature and filter through a pad of celite to remove lead salts.

-

Wash the filter cake with dichloromethane. The filtrate contains the 1-acetyl-2-phenyldiazene.

-

In Vitro Enzymatic Synthesis of this compound Derivatives

This protocol details a one-pot enzymatic reaction for the synthesis of this compound derivatives using a diazotase.

-

Reaction Components:

-

3-Aminoaromatic acid precursor (e.g., 3-aminoavenalumic acid): 0.5 mM

-

Active methylene compound: 5.0 mM

-

Sodium nitrite: 5.0 mM

-

ATP: 1.0 mM

-

Magnesium chloride: 5.0 mM

-

Diazotase enzyme (e.g., CmaA6): 5.0 µM

-

Glycerol: 10%

-

HEPES buffer (pH 8.0): 20 mM

-

-

Procedure:

-

Combine all reaction components in a microcentrifuge tube.

-

Incubate the mixture at 30 °C for 30 minutes.

-

Quench the reaction by adding an equal volume of methanol.

-

Centrifuge the mixture to pellet any precipitate.

-

Analyze the supernatant by LC-MS to confirm the formation of the this compound derivative.

-

Visualizations of Pathways and Workflows

Signaling Pathways

Caption: Interaction of Phenylhydrazine with Oxyhemoglobin.

Experimental Workflows

Caption: Synthesis of 1-Acetyl-2-phenyldiazene.

Logical Relationships

Caption: Reactivity Pathways of this compound.

Conclusion

The study of the this compound reactive intermediate provides critical insights into fundamental reaction mechanisms in both synthetic organic chemistry and toxicology. Its transient nature makes direct observation challenging, necessitating the use of trapping experiments and sophisticated analytical techniques. Understanding the conditions that favor its formation and dictate its subsequent reaction pathways is essential for harnessing its synthetic utility and for mitigating its potential toxic effects in the context of drug metabolism. This guide serves as a foundational resource for researchers dedicated to advancing our knowledge of this important reactive intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic and mechanistic studies of blue tetrazolium reaction with phenylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The trapping of phenyldiazenes in cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Phenyldiazene: An In-depth Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey to understanding phenyldiazene (C₆H₅N=NH), the simplest aromatic diazene, is a compelling narrative that spans over a century of chemical discovery. This guide traces the historical arc from the foundational discovery of the diazotization reaction and the synthesis of related azo compounds to the eventual isolation and characterization of the transient this compound molecule. We will delve into the seminal contributions of chemists such as Peter Griess, Hermann Emil Fischer, and Edward M. Kosower, providing detailed experimental protocols from their original publications, quantitative data, and visualizations of the key chemical transformations that paved the way for our current understanding of this important reactive intermediate.

The Dawn of Diazene Chemistry: Peter Griess and the Diazotization Reaction (1858)

The story of this compound begins not with its direct synthesis, but with the discovery of a fundamental reaction that would become the cornerstone of aromatic nitrogen chemistry. In 1858, the German chemist Johann Peter Griess, while working with aromatic amines, discovered the diazotization reaction.[1][2] This process, which involves treating a primary aromatic amine with nitrous acid at low temperatures, results in the formation of a diazonium salt.[1][3] This discovery was monumental as it opened the door to the synthesis of a vast array of azo compounds, which became the foundation of the synthetic dye industry.[4]

Historical Context and Significance

Griess's discovery was a pivotal moment in organic chemistry. It provided a versatile method for converting aromatic amines into a wide range of other functional groups, significantly expanding the synthetic chemist's toolkit. The diazonium salts he prepared were found to be highly reactive intermediates, capable of undergoing various coupling reactions to form intensely colored azo dyes.

Experimental Protocol: Griess's Diazotization of Picramic Acid (1858)

Objective: To convert an aromatic amine (picramic acid) into a diazonium salt.

Reagents:

-

Picramic acid

-

Nitrous acid (generated in situ from a nitrite salt and a strong acid)

-

A suitable solvent (likely an acidic aqueous solution)

-

Low temperature conditions (e.g., an ice bath)

General Procedure:

-

A solution of the aromatic amine (picramic acid) was prepared in an acidic medium.

-

The solution was cooled to a low temperature, typically around 0-5 °C, to ensure the stability of the resulting diazonium salt.

-

A solution of a nitrite salt (e.g., sodium nitrite) was slowly added to the cooled amine solution. The acid present in the reaction mixture would react with the nitrite to generate nitrous acid in situ.

-

The reaction mixture was stirred for a period to allow for the complete conversion of the amine to the diazonium salt. The formation of the diazonium salt could be observed through a color change or the evolution of gas if the reaction was not properly cooled.

Signaling Pathway: The Diazotization Reaction

The following diagram illustrates the key steps in the diazotization of a primary aromatic amine.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Stability and Reactivity Profile of Phenyldiazene

Abstract

This compound (C₆H₅N=NH) is a highly reactive chemical intermediate with significant applications in organic synthesis and biochemical studies.[1] Its utility stems from its ability to act as a precursor to phenyl radicals and its participation in various coupling and cycloaddition reactions.[2][3] However, its inherent instability presents unique challenges for its isolation and application. This technical guide provides a comprehensive overview of the stability and reactivity profile of this compound, detailing its synthesis, decomposition pathways, and key chemical transformations. Quantitative data are summarized in tabular format, and detailed experimental protocols for its generation and key reactions are provided. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its chemical behavior.

Introduction to this compound

This compound, the simplest of the aryldiazenes, is an organic compound featuring a phenyl group attached to a diazene moiety (-N=N-H). It exists as two geometric isomers, trans-phenyldiazene and cis-phenyldiazene, with the trans isomer being planar and more stable, while in the cis isomer, the phenyl group is tilted.[4] The high reactivity of the diazene functional group makes this compound a valuable, albeit transient, intermediate in organic chemistry.[5][6] It is often generated in situ for immediate use in subsequent reactions. Its primary role in synthetic chemistry is as a source of phenyl radicals or cations, enabling arylation reactions.[2] In biochemistry, it is studied as a reactive intermediate in the oxidation of phenylhydrazine, a process relevant to understanding oxidative stress.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 931-55-5 | [7][8] |

| Molecular Formula | C₆H₆N₂ | [1][7] |

| Molecular Weight | 106.13 g/mol | [1][7] |

| IUPAC Name | This compound | [7] |

| Isomerism | Exists as cis and trans isomers. | [4] |

| pKa | Estimated to be ≤ 27. | [9] |

Stability Profile

This compound is a notably unstable compound that is difficult to isolate at room temperature.[10] Its instability is a defining characteristic, dictating how it is generated and utilized in chemical reactions.

Thermal Stability and Decomposition

The primary route of decomposition for this compound is a bimolecular reaction with itself.[10] This reaction is clean and proceeds readily, which is the principal reason for the failure to isolate pure this compound under normal conditions.[10] The major products of this self-reaction are benzene (65-80%) and nitrogen gas (80-84%).[10] The decomposition is thought to proceed through a highly organized transition state, as evidenced by a low activation energy and a very negative entropy of activation.[10]

Reactivity with Oxygen

This compound is highly reactive towards oxygen.[10] This sensitivity to air is a critical consideration for its handling and use in synthesis, often necessitating an inert atmosphere. The reaction with oxygen is believed to generate this compound-derived free radicals, likely the phenyl radical, which can initiate further reactions, including lipid peroxidation in biological contexts.[11]

Stability in Different Media

The stability of this compound and its derivatives can be influenced by the surrounding medium. For instance, related diazene compounds have been shown to be unstable on acidic stationary phases like silica gel during column chromatography.[12] The protonation of this compound under strongly acidic conditions can influence its reactivity, for example, by facilitating rapid cycloaddition reactions that outcompete decomposition.[3][9]

Quantitative Stability Data

Quantitative data on the stability of this compound is scarce due to its transient nature. However, kinetic studies of its bimolecular decomposition have provided valuable insights, which are summarized in Table 2.

| Parameter | Value | Conditions | Reference |

| Activation Energy (Ea) | ~9 kcal/mol | Acetonitrile, 25°C | [10] |

| Entropy of Activation (ΔS‡) | -23 eu | Acetonitrile, 25°C | [10] |

| Isotope Effect (kH/kD) | 4-5 | - | [10] |

Reactivity Profile

The reactivity of this compound is characterized by its tendency to decompose and its participation in a variety of chemical transformations, including cycloadditions and radical reactions.

Bimolecular Decomposition

As previously mentioned, the dominant reaction of this compound is its bimolecular self-destruction. The reaction mechanism likely involves the formation of a cage radical pair.[10]

Caption: Bimolecular decomposition pathway of this compound.

Cycloaddition Reactions

This compound can undergo cycloaddition reactions. For instance, it reacts rapidly with furans under acidic conditions to yield pyridazinium salts.[3][9] This reaction pathway is efficient and can outcompete the decomposition and oxygen-reaction pathways, making it a synthetically useful transformation.[3][9]

Radical Reactions

This compound serves as a precursor to the highly reactive phenyl radical (C₆H₅•).[2][11] This property is exploited in organic synthesis for arylation reactions, where a phenyl group is introduced into a substrate. The generation of phenyl radicals from this compound is a key step in its mechanism of action in various transformations.[2]

Caption: Overview of the main reaction pathways for this compound.

Reactions with Other Reagents

This compound is reported to react with 1,4-benzoquinone and hydroxide ions.[10] However, it is unreactive towards more stable azo compounds like azobenzene.[10] The nitrogens of the diazene group are non-nucleophilic and do not react with reagents like methyl chloroformate or benzenesulfonyl chloride.[10]

Synthesis and Generation of this compound

Due to its instability, this compound is typically generated in situ from stable precursors. Several methods have been developed for its formation.

Generation from Phenylazosulfonates

A common method for generating this compound involves the use of phenylazosulfonates.[3] Under specific reaction conditions, these precursors release this compound, which can then be trapped by a suitable reagent in the reaction mixture.[3]

Chemoenzymatic Synthesis

Modern synthetic approaches include chemoenzymatic methods. For example, this compound derivatives can be produced using the biosynthetic pathway of diazo group-containing natural products.[5][6] In this method, an ATP-dependent diazotase enzyme catalyzes the diazotization of an aromatic amine precursor.[5][6]

Caption: Chemoenzymatic synthesis of this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key precursor and an in vitro enzymatic synthesis of this compound derivatives.

Synthesis of 1-Acetyl-2-phenylhydrazine (Precursor to 1-Acetyl-2-phenyldiazene)

1-Acetyl-2-phenyldiazene is a stable precursor that can be used to generate a phenyldiazenyl moiety. Its synthesis from phenylhydrazine is a standard two-step process involving acetylation followed by oxidation.[2][13]

Step 1: Acetylation of Phenylhydrazine [13]

-

Materials: Phenylhydrazine, acetic anhydride, round-bottom flask, magnetic stirrer, ice-water bath.

-

Procedure:

-

Dissolve phenylhydrazine (1.0 molar equivalent) in a suitable solvent like glacial acetic acid or diethyl ether in a round-bottom flask.

-

Cool the flask in an ice-water bath with continuous stirring.

-

Slowly add acetic anhydride (1.0-1.2 molar equivalents) dropwise to the cooled solution. The reaction is exothermic.

-

After the addition is complete, allow the mixture to stir for 1-2 hours at room temperature.

-

If the product precipitates, collect the solid by suction filtration. If not, precipitate the product by adding cold water.

-

Wash the collected solid with cold water.

-

Purify the crude 1-acetyl-2-phenylhydrazine by recrystallization from ethanol or an ethanol-water mixture.

-

Step 2: Oxidation to 1-Acetyl-2-phenyldiazene (General Procedure) [13]

-

Materials: 1-Acetyl-2-phenylhydrazine, lead tetraacetate, anhydrous dichloromethane, inert atmosphere setup (e.g., nitrogen or argon).

-

Procedure:

-

Dissolve 1-acetyl-2-phenylhydrazine (1.0 molar equivalent) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -20 °C to 0 °C).

-

In a separate flask, prepare a solution or suspension of lead tetraacetate (1.0-1.1 molar equivalents) in anhydrous dichloromethane.

-

Add the lead tetraacetate solution dropwise to the cooled hydrazine solution.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a few drops of glycerol or ethylene glycol.

-

Allow the mixture to warm to room temperature and filter through a pad of celite to remove lead salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

In Vitro Enzymatic Synthesis of this compound Derivatives[6]

This protocol describes a one-pot enzymatic reaction for producing this compound derivatives.

-

Materials: 3-aminocoumaric acid (3-ACA) or 3-aminoavenalumic acid (3-AAA), active methylene compounds (e.g., acetoacetanilide), sodium nitrite, ATP, magnesium chloride, CmaA6 diazotase, HEPES buffer (pH 8.0), glycerol, methanol.

-

Procedure:

-

Prepare a 50 µL reaction mixture containing:

-

0.5 mM 3-ACA or 3-AAA

-

5.0 mM active methylene compound

-

5.0 mM sodium nitrite

-

1.0 mM ATP

-

5.0 mM magnesium chloride

-

5.0 µM CmaA6 diazotase

-

10% glycerol

-

20 mM HEPES (pH 8.0)

-

-

Incubate the mixture at 30 °C for 30 minutes.

-

Quench the reaction by adding 50 µL of methanol.

-

Centrifuge the mixture to pellet any precipitate.

-

Analyze the supernatant by LC-MS to identify and quantify the this compound derivative products.

-

Caption: Workflow for the in vitro enzymatic synthesis of this compound derivatives.

Conclusion

This compound is a fundamentally important, yet highly reactive and unstable, molecule in organic chemistry. Its profile is dominated by a rapid bimolecular decomposition and high sensitivity to oxygen. Despite these stability challenges, its utility as a potent source of phenyl radicals and its ability to participate in synthetically valuable cycloaddition reactions make it an attractive intermediate. Modern chemoenzymatic methods offer promising avenues for the controlled generation and derivatization of phenyldiazenes. A thorough understanding of its stability and reactivity, as detailed in this guide, is crucial for any researcher, scientist, or drug development professional seeking to harness its synthetic potential.

References

- 1. This compound (C6H6N2) [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Production of this compound Derivatives Using the Biosynthetic Pathway of an Aromatic Diazo Group‐Containing Natural Product from an Actinomycete - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C6H6N2 | CID 141902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 931-55-5 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Decomposition of Phenyldiazene: Products, Mechanisms, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyldiazene (C₆H₅N=NH) is a transient aryldiazene species of significant interest in organic synthesis and mechanistic studies due to its role as a precursor to the highly reactive phenyl radical. Its decomposition, occurring under thermal or photochemical induction, initiates a cascade of radical reactions, leading to a variety of products. Understanding the intricate mechanisms and kinetics of this compound decomposition is paramount for controlling reaction outcomes and for the rational design of chemical processes where it may be an intermediate. This technical guide provides a comprehensive overview of the decomposition products and mechanisms of this compound, detailed experimental protocols for its study, and quantitative data derived from analogous compounds and computational models.

Introduction

Aryldiazenes (Ar-N=N-H) are a class of compounds characterized by their inherent instability, readily decomposing to produce aryl radicals and molecular nitrogen. This compound, the parent compound of this class, is not typically isolated but is generated in situ as a reactive intermediate. Its decomposition serves as a clean and efficient source of phenyl radicals, which are pivotal in numerous organic transformations, including arylation reactions. The study of this compound's decomposition provides fundamental insights into radical chemistry and has practical implications in organic synthesis and the development of pharmaceuticals where arylation is a key step.

Decomposition Products and Mechanisms

The decomposition of this compound is predominantly a radical-mediated process. The initiation step involves the homolytic cleavage of the weakest bond in the molecule, which can be either the N-H or the C-N bond.

Initiation

The primary initiation step is the homolytic cleavage of the N-H bond, which is generally weaker than the C-N bond, to form a phenyldiazenyl radical and a hydrogen radical. The phenyldiazenyl radical is highly unstable and rapidly extrudes dinitrogen (N₂) to generate a phenyl radical.

Reaction Scheme:

C₆H₅-N=N-H → C₆H₅-N=N• + H•

C₆H₅-N=N• → C₆H₅• + N₂

Propagation

The highly reactive phenyl radical can then participate in a variety of propagation steps, largely dependent on the reaction medium (e.g., the solvent). A common pathway is hydrogen abstraction from a solvent molecule (S-H) to form benzene.

Reaction Scheme:

C₆H₅• + S-H → C₆H₅-H + S•

Termination

The radical chain reactions are terminated by the combination of two radical species. This can lead to the formation of biphenyl or other coupled products.

Reaction Scheme:

2 C₆H₅• → C₆H₅-C₆H₅

C₆H₅• + S• → C₆H₅-S

Photochemical Decomposition

This compound and its derivatives can also undergo decomposition upon exposure to light. While detailed mechanistic studies on this compound itself are limited due to its transient nature, the photochemical decomposition of related azobenzene compounds is well-documented. This process often involves photoisomerization from the more stable trans isomer to the cis isomer, which can then undergo thermal or further photochemical decomposition to generate radicals.

Quantitative Decomposition Data

Direct experimental determination of the kinetic parameters for this compound decomposition is challenging due to its high reactivity. Therefore, data from analogous compounds and computational studies are often used to estimate its behavior. For instance, the activation energy for the thermal decomposition of benzenediazonium chloride, a related compound that also generates a phenyl cation/radical, has been reported to be approximately 121.5 kJ/mol.[1]

Computational studies using Density Functional Theory (DFT) provide valuable insights into the potential energy surface of the decomposition reaction, allowing for the calculation of activation energies. While specific values for this compound are not widely published, studies on similar diazirines suggest that the energy barrier for nitrogen extrusion is a key kinetic parameter.

| Compound | Decomposition Parameter | Value | Method | Reference |

| Benzenediazonium Chloride | Activation Energy (Ea) | 121.5 kJ/mol | Experimental | [1] |

| Substituted Diazirines | Activation Energy (Ea) | ~30-40 kcal/mol | Computational (DFT) | [2] |

Note: Data for closely related compounds are provided as estimates for the behavior of this compound.

Experimental Protocols

In Situ Generation of this compound

This compound is typically generated in situ from a stable precursor, such as 1-acetyl-2-phenylhydrazine, through oxidation.

Protocol 4.1.1: Synthesis of 1-Acetyl-2-phenylhydrazine

-

Reactants: Phenylhydrazine and acetic anhydride (or acetic acid).

-

Procedure: Phenylhydrazine is reacted with acetic anhydride. The reaction can be conducted at room temperature or with gentle heating.[3]

-

Purification: The crude 1-acetyl-2-phenylhydrazine product can be purified by recrystallization.[3]

Protocol 4.1.2: Oxidation to this compound

The subsequent oxidation of 1-acetyl-2-phenylhydrazine to 1-acetyl-2-phenyldiazene, a precursor that readily releases the this compound moiety, can be achieved using a suitable oxidizing agent.

Analysis of Thermal Decomposition by Thermogravimetric Analysis (TGA)

TGA is a powerful technique for studying the thermal stability and decomposition kinetics of materials.

Protocol 4.2.1: TGA of Aryldiazene Precursors

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of a stable this compound precursor is placed in a TGA crucible.

-

Heating Program: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is recorded as a function of temperature. The resulting thermogram shows the temperatures at which weight loss occurs, corresponding to decomposition events.

-

Kinetic Analysis: The activation energy of decomposition can be calculated from the TGA data using methods such as the Flynn-Wall-Ozawa or Kissinger methods.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential tool for identifying the volatile and semi-volatile products of this compound decomposition.

Protocol 4.3.1: GC-MS Analysis of Decomposition Products

-

Reaction Setup: The in situ generation and decomposition of this compound are carried out in a suitable solvent in a sealed reaction vessel.

-

Sample Preparation: After the reaction is complete, the reaction mixture is quenched and may require derivatization to make the products more volatile and amenable to GC analysis.

-

GC-MS Conditions:

-

Column: A suitable capillary column (e.g., 5% phenyl polymethylsiloxane).

-

Injector Temperature: Typically set high enough to ensure rapid volatilization of the sample without thermal degradation (e.g., 250-300 °C).

-

Oven Program: A temperature ramp is used to separate the different components of the mixture (e.g., initial temperature of 50 °C held for 1 min, then ramped to 320 °C at 10 °C/min).[4]

-

MS Detector: Operated in electron ionization (EI) mode to generate fragment ions for identification.

-

-

Data Analysis: The retention times and mass spectra of the eluted compounds are compared to spectral libraries for identification.

Visualizations

Decomposition Mechanism

The following diagram illustrates the primary radical decomposition pathway of this compound.

Experimental Workflow for TGA Analysis

This diagram outlines the key steps in performing a thermogravimetric analysis to study the decomposition kinetics.

Phenyl Radical in Atmospheric Chemistry

The phenyl radical generated from this compound decomposition can initiate complex reaction cascades in the atmosphere, contributing to the formation of polycyclic aromatic hydrocarbons (PAHs), which are significant air pollutants.

Conclusion

This compound is a key transient intermediate whose decomposition provides a valuable source of phenyl radicals for organic synthesis and mechanistic studies. The decomposition proceeds via a radical chain mechanism, yielding benzene, biphenyl, and other products depending on the reaction conditions. While the high reactivity of this compound makes direct experimental investigation challenging, a combination of studies on analogous compounds, computational modeling, and advanced analytical techniques like TGA and GC-MS allows for a thorough understanding of its decomposition pathways. The principles and protocols outlined in this guide serve as a valuable resource for researchers and professionals working in fields where the generation and reactivity of aryl radicals are of central importance.

References

An In-depth Technical Guide to Phenyldiazene Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyldiazene, the core structure of azobenzene, represents a versatile and highly significant scaffold in medicinal chemistry and drug development.[1][2] Its derivatives are characterized by the presence of an N=N double bond connecting two aryl groups, a feature that allows for simple synthetic modifications and the generation of a wide variety of compounds.[2][3] These molecules exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-neurodegenerative properties.[1][3] This guide provides a comprehensive technical overview of the synthesis, key applications, and experimental evaluation of this compound derivatives, with a particular focus on their role as targeted anticancer agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various methods, ranging from classical organic reactions to modern chemoenzymatic and electrochemical approaches.

Chemoenzymatic and Biosynthetic Methods

Recent advancements have enabled the production of this compound derivatives using biosynthetic pathways. One notable method involves feeding active methylene compounds into the culture of a recombinant actinomycete that produces 3-diazoavenalumic acid (3-DAA).[4][5] This triggers an intracellular coupling reaction between the diazo group of 3-DAA and the active methylene group, yielding various this compound compounds.[4][6] Furthermore, a one-pot in vitro enzymatic production system has been established using a highly reactive diazotase, CmaA6, which facilitates the diazotization of aromatic amino groups and subsequent coupling reactions.[5][6] This chemoenzymatic strategy is valuable for creating structural diversity in natural products.[6]

Chemical Synthesis: Diazotization and Azo Coupling

The most common chemical method for synthesizing this compound (azo) compounds is the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich partner, such as a phenol or another amine.

Below is a generalized workflow for this process.

Caption: Generalized workflow for chemical synthesis of this compound derivatives.

Pharmacological Applications in Drug Development

This compound-containing compounds have emerged as promising candidates for drug development, particularly in oncology. Their mechanism of action often involves the inhibition of key signaling pathways that are crucial for cancer cell growth and survival.

Dual Inhibition of VEGFR-2 and EGFR Signaling

A significant area of research focuses on this compound derivatives as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[7][8] Both VEGFR-2 and EGFR are receptor tyrosine kinases (RTKs) that are frequently overexpressed in various cancers.[8][9] Their signaling pathways are interconnected and play critical roles in cell proliferation, angiogenesis (the formation of new blood vessels that feed a tumor), and metastasis.[7] The simultaneous inhibition of both pathways is a powerful strategy to overcome resistance and enhance anticancer activity.[7]

Caption: Inhibition of VEGFR-2 and EGFR pathways by this compound derivatives.

Quantitative Data: In Vitro Anticancer and Kinase Activity

Numerous this compound derivatives appended with heterocyclic rings (e.g., pyrazole, pyrimidine, triazine) have been synthesized and evaluated for their anticancer activity. The data below summarizes the half-maximal inhibitory concentrations (IC50) for a selection of these compounds against various cancer cell lines and their target kinases.[7][8]

| Compound | Target | IC50 (µM) |

| Derivative 14 | A549 (Lung Cancer) | 5.50 |

| HCT116 (Colon Cancer) | 9.77 | |

| HepG2 (Liver Cancer) | 7.12 | |

| MCF-7 (Breast Cancer) | 7.85 | |

| VEGFR-2 Kinase | 1.15 | |

| EGFRT790M Kinase | 0.28 | |

| Derivative 8 | A549 (Lung Cancer) | 6.10 |

| VEGFR-2 Kinase | 1.35 | |

| EGFRT790M Kinase | 0.35 | |

| Derivative 10 | A549 (Lung Cancer) | 5.85 |

| VEGFR-2 Kinase | 1.40 | |

| EGFRT790M Kinase | 0.33 | |

| Derivative 9 | A549 (Lung Cancer) | 6.40 |

| VEGFR-2 Kinase | 1.90 | |

| EGFRT790M Kinase | 0.50 | |

| Sorafenib (Ref.) | A549 (Lung Cancer) | 4.04 |

| HCT116 (Colon Cancer) | 5.05 | |

| HepG2 (Liver Cancer) | 4.00 | |

| MCF-7 (Breast Cancer) | 5.58 | |

| Erlotinib (Ref.) | A549 (Lung Cancer) | 5.49 |

| EGFRT790M Kinase | 0.24 |

Data sourced from studies on novel this compound derivatives.[7][8][9]

Antimicrobial Activity

In addition to anticancer properties, this compound-based metal complexes and thiosemicarbazone derivatives have demonstrated significant antibacterial and antifungal activities.[10][11] Certain complexes showed excellent activity against pathogens like S. aureus, E. coli, and A. niger when compared to standard drugs, suggesting their potential as a platform for developing new antimicrobial agents.[10]

Key Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of this compound derivatives.

Protocol 1: General Procedure for Diazotization of an Aromatic Amine[12]

This protocol describes the in-situ generation of an aryl diazonium salt, the crucial intermediate for azo coupling reactions.

Materials:

-

Primary aromatic amine

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (NaNO₂)

-

Deionized water

-

Ice

-

Starch-iodide paper (for testing for excess nitrous acid)

Procedure:

-

In a reaction vessel equipped with a stirrer and thermometer, dissolve the primary aromatic amine in a mixture of concentrated hydrochloric acid and deionized water.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt.

-

Prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the amine solution with vigorous stirring, ensuring the temperature remains below 5 °C.

-

Monitor the reaction for the presence of excess nitrous acid by periodically testing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and that diazotization is complete.

-

The resulting cold aryl diazonium salt solution is highly reactive and is typically used immediately in the subsequent coupling step without isolation.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)[7][8]

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.

Materials:

-

Human cancer cell lines (e.g., A549, HCT-116, MCF-7)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Test this compound derivatives dissolved in DMSO

Procedure:

-

Seed the cells into 96-well plates at an appropriate density (e.g., 5x10³ to 1x10⁴ cells/well) and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

After incubation, add 20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: VEGFR-2 Kinase Inhibitory Assay[8]

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 enzyme

-

Substrate (e.g., a poly(Glu, Tyr) peptide)

-

ATP (Adenosine triphosphate)

-

Assay buffer

-

Test compounds dissolved in DMSO

-

Anti-phosphotyrosine antibody

-

Detection system (e.g., AlphaScreen or HTRF)

Procedure:

-

Add the test compound at various concentrations to the wells of a microplate.

-

Add the VEGFR-2 enzyme and the specific substrate to the wells.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature or 30 °C.

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagents, including a europium-labeled anti-phosphotyrosine antibody, which will bind to the phosphorylated substrate.

-

After a final incubation period, read the plate using a suitable plate reader to measure the signal (e.g., fluorescence resonance energy transfer).

-

The signal is proportional to the amount of phosphorylated substrate, and therefore to the enzyme's activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

References

- 1. Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Production of this compound Derivatives Using the Biosynthetic Pathway of an Aromatic Diazo Group‐Containing Natural Product from an Actinomycete - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of this compound Derivatives Using the Biosynthetic Pathway of an Aromatic Diazo Group-Containing Natural Product from an Actinomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and in vitro antimicrobial studies of some new 3-[phenyldiazenyl] benzaldehyde N-phenyl thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Phenyldiazene in Modern Organic Chemistry: A Technical Guide for Drug Development

Introduction

Phenyldiazene (PhN=NH) and its derivatives are highly reactive intermediates that have carved a significant niche in organic synthesis. Their ability to serve as efficient precursors to phenyl radicals and to participate in a variety of transformations makes them powerful tools for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the synthesis, core reactivity, and applications of this compound, with a particular focus on its relevance to researchers, scientists, and drug development professionals.

Synthesis of this compound Precursors

Due to its inherent instability, this compound is typically generated in situ from more stable precursors. A common and versatile precursor is 1-acetyl-2-phenyldiazene, which can be synthesized in a two-step sequence from phenylhydrazine.

Synthesis of 1-Acetyl-2-phenylhydrazine

The first step involves the N-acetylation of phenylhydrazine. This reaction is typically high-yielding and straightforward.

Experimental Protocol: Synthesis of 1-Acetyl-2-phenylhydrazine [1]

-

Materials:

-

Phenylhydrazine

-

Acetic anhydride

-

Glacial acetic acid or an inert solvent (e.g., diethyl ether)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Büchner funnel and filter paper

-

Recrystallization apparatus

-

-

Procedure:

-

In a round-bottom flask, dissolve phenylhydrazine (1.0 molar equivalent) in a suitable solvent such as glacial acetic acid.

-

Cool the flask in an ice-water bath with continuous stirring.

-

Slowly add acetic anhydride (1.0-1.2 molar equivalents) dropwise to the stirred solution. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to stir for 1-2 hours at room temperature.

-

The product, 1-acetyl-2-phenylhydrazine, will often precipitate out of the reaction mixture. If not, precipitation can be induced by the addition of cold water.

-

Collect the solid product by suction filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

-

Oxidation to 1-Acetyl-2-phenyldiazene

The stable 1-acetyl-2-phenylhydrazine intermediate is then oxidized to the target 1-acetyl-2-phenyldiazene.

Experimental Protocol: Synthesis of 1-Acetyl-2-phenyldiazene [1]

-

Materials:

-